molecular formula C16H15N3O6 B4632415 2-methoxy-N'-[(4-nitrophenoxy)acetyl]benzohydrazide

2-methoxy-N'-[(4-nitrophenoxy)acetyl]benzohydrazide

Cat. No. B4632415
M. Wt: 345.31 g/mol
InChI Key: BCNBIUCJLKIUSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-methoxy-N'-[(4-nitrophenoxy)acetyl]benzohydrazide often involves multi-step chemical reactions including acetylation, nitration, and reduction processes. For example, the synthesis of 2-nitro-4-methoxyaniline, an intermediate in related syntheses, involves acetylation, nitration, and reduction from 4-methoxyaniline, achieving a product yield superior to previous methods (Hou Zhan-peng, 2009). These processes highlight the complexity and efficiency required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated through techniques like single crystal X-ray diffraction. These analyses reveal detailed geometrical parameters, such as bond lengths and angles, and provide insight into the three-dimensional conformation of the molecules. For instance, studies have detailed the crystal structures of related benzohydrazide derivatives, offering insights into their molecular arrangements and stabilizing interactions (Y. Lei et al., 2011).

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of complex molecules and intermediates, demonstrating the versatility of related compounds in chemical synthesis. For instance, Crich and Rumthao (2004) described a methodology for the synthesis of carbazomycin B, showcasing the utility of related compounds in the radical arylation of benzene. This process involves several steps, including iodination, acetylation, and reduction, highlighting the compound's role in synthesizing biologically active molecules (Crich & Rumthao, 2004).

Biological Activities

Compounds structurally similar to 2-methoxy-N'-[(4-nitrophenoxy)acetyl]benzohydrazide have been investigated for their biological activities. Lee et al. (2006) found that certain phenolic compounds exhibit significant anti-inflammatory and analgesic properties in vivo, suggesting the potential of related compounds in drug development for treating inflammation and pain (Lee et al., 2006).

Material Science Applications

In material science, the interaction of related compounds with metals has been studied. Gao et al. (2011) synthesized novel heterometallic clusters with potential applications in magnetism and catalysis. These clusters exhibit unique magnetic properties, indicating the role of such compounds in developing new materials with specific magnetic behaviors (Gao et al., 2011).

Antimicrobial and Anticonvulsant Activities

Research on derivatives of this compound includes studies on their antimicrobial and anticonvulsant properties. Shaikh (2013) synthesized compounds exhibiting antibacterial activity, highlighting the potential of these derivatives in addressing bacterial infections (Shaikh, 2013). Furthermore, Salomé et al. (2010) explored the anticonvulsant activities of similar compounds, demonstrating significant potential in epilepsy treatment (Salomé et al., 2010).

properties

IUPAC Name

2-methoxy-N'-[2-(4-nitrophenoxy)acetyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c1-24-14-5-3-2-4-13(14)16(21)18-17-15(20)10-25-12-8-6-11(7-9-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNBIUCJLKIUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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